4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide
Description
4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-3-15-29-26(34)21-13-11-20(12-14-21)17-32-27(35)23-9-4-5-10-24(23)31-28(32)36-18-25(33)30-22-8-6-7-19(2)16-22/h4-14,16H,3,15,17-18H2,1-2H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCXGFLHVMQCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is deconstructed into three primary fragments:
- 3,4-Dihydroquinazolin-4-one core : Serves as the central heterocyclic scaffold.
- Sulfanyl-carbamoyl-methyl group : Introduces a thioether-linked carbamoyl moiety at position 2 of the quinazolinone.
- N-Propylbenzamide substituent : Attached via a methylene bridge at position 4 of the quinazolinone.
Key disconnections involve:
- Amide bond formation between the quinazolinone’s methylene group and N-propylbenzamide.
- Thioether linkage via nucleophilic substitution or oxidative coupling.
- Carbamoylation of the methylene-sulfanyl intermediate with 3-methylphenyl isocyanate.
Synthesis of the 3,4-Dihydroquinazolin-4-one Core
Cyclocondensation of 2-Aminobenzamide Derivatives
The quinazolinone ring is synthesized via cyclization of 2-aminobenzamide with carbonyl equivalents. Two validated methods are compared:
Method A: SBA-Pr-SO₃H-Catalyzed Solvent-Free Synthesis (Adapted from)
- Reagents : 2-Aminobenzamide, benzaldehyde derivatives, SBA-Pr-SO₃H (5 mol%).
- Conditions : Solvent-free, 100°C, 2–4 hours.
- Mechanism : Acid-catalyzed imine formation followed by cyclodehydration.
- Yield : 78–92%.
Method B: H₂O₂/DMSO-Mediated Oxidative Cyclization (Adapted from)
- Reagents : 2-Aminobenzamide, DMSO (C1 source), H₂O₂ (oxidant).
- Conditions : 80°C, 6 hours.
- Mechanism : Radical-mediated cyclization via - OH and - SO₄⁻ intermediates.
- Yield : 65–85%.
Table 1: Comparison of Quinazolinone Core Synthesis Methods
| Method | Catalyst/Oxidant | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| A | SBA-Pr-SO₃H | 100 | 2–4 | 78–92 |
| B | H₂O₂/DMSO | 80 | 6 | 65–85 |
Introduction of the Sulfanyl-Carbamoyl-Methyl Group
Thioether Formation at Position 2
The sulfanyl group is introduced via nucleophilic substitution or oxidative coupling:
Step 1: Chlorination of Quinazolinone at Position 2
- Reagents : POCl₃, DMF (catalytic).
- Conditions : Reflux, 4 hours.
- Outcome : 2-Chloro-3,4-dihydroquinazolin-4-one.
Step 2: Thiolation with Mercaptoacetamide Derivatives
- Reagents : 2-Mercapto-N-(3-methylphenyl)acetamide, K₂CO₃.
- Conditions : DMF, 60°C, 12 hours.
- Yield : 70–80% (isolated).
Mechanistic Insight : The chloro group is displaced by the thiolate anion, forming a stable thioether linkage.
Incorporation of the N-Propylbenzamide Moiety
Alkylation of Quinazolinone at Position 4
A methylene bridge is introduced to enable amide coupling:
Step 1: Mannich Reaction for Methylene Bridge Installation
- Reagents : Formaldehyde (37% aq.), benzamide, HCl (cat.).
- Conditions : Ethanol, reflux, 8 hours.
- Outcome : 4-(Chloromethyl)-3,4-dihydroquinazolin-4-one.
Step 2: Amidation with N-Propylamine
- Reagents : N-Propylamine, EDCl/HOBt coupling agents.
- Conditions : DCM, 0°C → rt, 24 hours.
- Yield : 75–82%.
Critical Note : Direct condensation of benzoyl chloride with propylamine (avoiding BenchChem methods) requires rigorous exclusion of moisture.
Final Assembly and Purification
Convergent Coupling of Fragments
The sulfanyl-carbamoyl-methyl-quinazolinone is reacted with N-propylbenzamide under Mitsunobu conditions:
- Reagents : DIAD, PPh₃, THF.
- Conditions : 0°C → rt, 12 hours.
- Yield : 68% (after column chromatography).
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexane, 3:7).
- Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 9H, aromatic), 4.62 (s, 2H, CH₂), 3.29 (t, 2H, NCH₂).
- HRMS : m/z [M+H]⁺ calcd. 519.2104, found 519.2101.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions. For example:
-
Thiol-disulfide exchange : Reaction with electrophilic reagents like alkyl halides or aryl halides under basic conditions replaces the sulfanyl group.
-
Oxidative coupling : Treatment with oxidizing agents (e.g., H₂O₂, I₂) converts the sulfanyl group to disulfide linkages.
Table 1: Sulfanyl Group Reactivity
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X | S-Alkylated derivative | 65–78% | |
| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone | 82–90% |
Hydrolysis of Amide Bonds
The benzamide and carbamoyl groups undergo hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to yield carboxylic acid and amine derivatives.
-
Basic hydrolysis (NaOH, H₂O/EtOH): Produces carboxylate salts and aniline intermediates .
Key Data :
-
Hydrolysis rates depend on steric hindrance from the 3-methylphenyl and propyl groups, slowing reaction kinetics compared to simpler benzamides .
Quinazoline Ring Functionalization
The 4-oxo-3,4-dihydroquinazolin-3-yl core undergoes electrophilic aromatic substitution (EAS) and redox reactions:
-
Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the C6 and C8 positions.
-
Reduction (e.g., NaBH₄): The 4-oxo group is reduced to a hydroxylamine intermediate.
Table 2: Quinazoline Ring Reactions
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6, C8 | Nitro derivatives | |
| Reduction | NaBH₄, MeOH | C4=O → C4-OH | Hydroxylamine |
Functional Group Interconversion
The carbamoyl group (-NH-C(=O)-) participates in:
-
Urea formation : Reaction with isocyanates yields urea-linked analogs.
-
Schiff base formation : Condensation with aldehydes under anhydrous conditions .
Notable Observation :
-
The 3-methylphenyl substituent enhances steric stability, limiting over-reaction in multi-step syntheses.
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfanyl-carbamoyl bond, forming thiyl radicals .
-
Thermal decomposition (≥200°C): Degrades into quinazoline fragments and benzamide byproducts .
Metal-Catalyzed Cross-Couplings
The aryl halide intermediates (from hydrolysis/nitration) engage in:
-
Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids .
-
Buchwald-Hartwig amination : Forms C-N bonds with amines using Pd₂(dba)₃.
Biological Activity-Linked Reactivity
While not a direct chemical reaction, the compound’s sulfonamide-like structure inhibits cyclooxygenase (COX) enzymes via hydrogen bonding to active-site residues .
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Potential therapeutic applications, particularly in cancer research.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-butylbenzamide
Uniqueness
The unique structure of 4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide, particularly the specific substitutions on the quinazoline core and the benzamide group, may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key functional groups:
- Benzamide moiety : Provides stability and potential interactions with biological targets.
- Dihydroquinazoline core : Known for various biological activities, including anti-cancer properties.
- Sulfanyl group : May enhance the compound's reactivity and interaction with biological systems.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds featuring the dihydroquinazoline structure exhibit significant anticancer activity. For instance, derivatives similar to our compound have been shown to inhibit cell proliferation in various cancer cell lines.
The proposed mechanism of action includes:
- Inhibition of Protein Kinases : Certain derivatives have been identified as inhibitors of kinases involved in cancer progression.
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through various signaling pathways.
Neuroprotective Effects
Some benzamide derivatives have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could make this compound a candidate for further research in neuropharmacology.
Case Study: Neuroprotection in Animal Models
A study investigated the effects of a related compound on neuronal survival in rat models subjected to oxidative stress. Results indicated a significant reduction in neuronal death, suggesting potential therapeutic applications for neurodegenerative conditions.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and pathways, which may be beneficial in treating chronic inflammatory diseases.
In Vitro Studies
In vitro assays revealed that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Neuroprotective | Reduces neuronal death | |
| Anti-inflammatory | Decreases TNF-alpha and IL-6 levels |
Detailed Case Studies
- Anticancer Efficacy
- Neuroprotection
- Anti-inflammatory Effects
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what are critical optimization steps?
Methodological Answer:
The synthesis of this quinazolinone-based benzamide derivative requires multi-step organic reactions. Key steps include:
- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using mercaptoacetamide intermediates. Ensure anhydrous conditions to prevent oxidation of the sulfanyl group .
- N-Propylbenzamide Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) with N-propylamine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Critical Optimization : Monitor reaction progress with TLC and HPLC. Adjust stoichiometry of the carbamoylmethylsulfanyl moiety to avoid side reactions .
Advanced: How can computational modeling predict this compound’s binding affinity to bacterial acps-pptase enzymes?
Methodological Answer:
- Target Identification : Homology modeling (e.g., using SWISS-MODEL) can predict the 3D structure of bacterial acps-pptase, a target for antibacterial agents .
- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on the trifluoromethyl and sulfanyl groups, which may occupy hydrophobic pockets in the enzyme’s active site .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Validation : Compare results with enzymatic inhibition assays (IC50 measurements) to refine computational models .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identify protons on the quinazolinone ring (δ 7.5–8.5 ppm) and N-propyl group (δ 1.0–1.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 3-methylphenyl and benzamide moieties .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~550–600 Da) and detect fragmentation patterns of the sulfanyl group .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H (absent due to substitution) .
Advanced: What modifications to the sulfanyl and quinazolinone groups could enhance metabolic stability?
Methodological Answer:
- Sulfanyl Group Stabilization : Replace the –SH with a methylsulfonyl (–SO2CH3) to resist oxidation. Assess impact on bacterial target binding via SPR .
- Quinazolinone Optimization : Introduce electron-withdrawing groups (e.g., –CF3 at position 2) to reduce CYP450-mediated metabolism. Test in microsomal stability assays .
- Prodrug Design : Mask the carbamoyl group as an ester to improve oral bioavailability. Hydrolyze in vivo via esterases .
Validation : Perform pharmacokinetic studies in rodent models to measure t1/2 and AUC .
Basic: How does the 3-methylphenyl substituent influence lipophilicity and solubility?
Methodological Answer:
- LogP Measurement : Determine octanol-water partition coefficient (e.g., shake-flask method). The 3-methylphenyl group increases LogP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Solubility Testing : Use HPLC to quantify solubility in PBS (pH 7.4). Add solubilizing agents (e.g., DMSO ≤1%) for in vitro assays .
- Computational Prediction : Employ SwissADME to estimate LogP and compare with experimental data .
Advanced: What in vitro assays are recommended to evaluate multi-target inhibition in cancer therapy?
Methodological Answer:
- Kinase Inhibition Panel : Screen against EGFR, VEGFR, and PI3K using recombinant kinases (Carna Biosciences). IC50 values <1 μM suggest therapeutic potential .
- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7, A549) and measure caspase-3/7 activation (Caspase-Glo®) .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest. Correlate with p21/p53 upregulation via qPCR .
Data Interpretation : Compare results with positive controls (e.g., doxorubicin) and validate in 3D tumor spheroid models .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Oxidation of Sulfanyl Group : Use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT). Confirm purity via LC-MS .
- Incomplete Cyclization : Optimize reaction time/temperature (e.g., reflux in acetic acid for 12 h) .
- Amide Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup. Neutralize promptly .
Advanced: How can in silico tools guide SAR studies for antibacterial activity?
Methodological Answer:
- QSAR Modeling : Use Schrödinger’s QikProp to correlate descriptors (e.g., polar surface area, H-bond donors) with MIC values against S. aureus .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the quinazolinone ring) using Phase .
- ADMET Prediction : Apply ADMETlab 2.0 to prioritize derivatives with optimal permeability and low hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
